Proxazole citrate

Catalog No.
S540458
CAS No.
132-35-4
M.F
C23H33N3O8
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proxazole citrate

CAS Number

132-35-4

Product Name

Proxazole citrate

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C23H33N3O8

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WFAULHLDTDDABL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

3 alpha-phenylpropyl-5 beta- diethylaminoethyl-1,2,4-oxadiazole, 3-(alpha-ethylbenzyl)-5-(2-diethylaminoethyl)- 1,2,4-oxadiazole, pirecin, propazoline, proxazole, proxazole, (+)-isomer, proxazole, (+-)-isomer, proxazole, (-)-isomer, toness

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Proxazole citrate is 479.2268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Proxazole citrate is a chemical compound with the molecular formula C23H33N3O8 and a CAS Registry Number of 132-35-4. It is classified as a spasmolytic agent, exhibiting properties similar to papaverine. This compound is primarily utilized in veterinary medicine and has applications for treating functional gastrointestinal disorders and acute renal insufficiency . The compound's structure includes a citrate moiety, which contributes to its pharmacological properties.

Research suggests that proxazole citrate acts through a unique mechanism compared to other anti-inflammatory drugs []. It might reduce inflammation by affecting specific types of inflammatory responses without causing ulcers, a common side effect of many anti-inflammatory medications []. However, the exact mechanism needs further investigation [].

, including:

  • Oxidation: Under specific conditions, proxazole citrate can undergo oxidation, which may alter its pharmacological efficacy.
  • Hydrolysis: The ester bonds in the citrate moiety can be hydrolyzed, leading to the release of proxazole and citric acid.
  • Complex Formation: Proxazole citrate can form complexes with metal ions, which may influence its biological activity .

These reactions are crucial for understanding the stability and reactivity of proxazole citrate in different environments.

Proxazole citrate exhibits significant biological activities, including:

  • Analgesic Effects: It has been shown to alleviate pain, making it useful in various therapeutic contexts.
  • Anti-inflammatory Properties: The compound also demonstrates anti-inflammatory effects, contributing to its utility in managing gastrointestinal disorders .
  • Smooth Muscle Relaxation: Proxazole citrate acts as a smooth muscle relaxant, which aids in relieving spasms associated with gastrointestinal issues .

These activities underline its importance in both veterinary and potential human medicinal applications.

The synthesis of proxazole citrate typically involves several steps:

  • Preparation of Proxazole: The starting material is proxazole, which can be synthesized through various organic reactions involving phenylpropyl derivatives.
  • Esterification: Proxazole is then reacted with citric acid or its derivatives under acidic conditions to form proxazole citrate.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for therapeutic use .

These methods highlight the synthetic pathways that lead to the formation of proxazole citrate.

Proxazole citrate has several applications:

  • Veterinary Medicine: Primarily used for treating functional gastrointestinal disorders in animals.
  • Acute Renal Insufficiency: It is administered to manage symptoms associated with acute renal insufficiency .
  • Research: The compound is also utilized in pharmacological research to explore its mechanisms of action and potential new therapeutic uses.

These applications underscore the compound's versatility and relevance in both clinical and research settings.

Interaction studies involving proxazole citrate have revealed important insights:

  • Drug Interactions: Proxazole citrate may interact with other medications, influencing their efficacy and safety profiles. For instance, it may enhance or inhibit the effects of other analgesics or anti-inflammatory drugs.
  • Biochemical Pathways: Research indicates that proxazole citrate can modulate various biochemical pathways, affecting smooth muscle tone and gastrointestinal motility .

Understanding these interactions is crucial for optimizing therapeutic regimens involving proxazole citrate.

Proxazole citrate shares similarities with several other compounds, particularly those used as spasmolytics or analgesics. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseUnique Features
PapaverineC20H24N2O4Smooth muscle relaxantDerived from opium poppy; broader use in vasodilation.
DrotaverineC23H30N2O4AntispasmodicMore selective for smooth muscle; used primarily for gastrointestinal spasms.
ButylscopolamineC21H30BrN3O4AntispasmodicAnticholinergic properties; used widely in gastrointestinal treatments.

Proxazole citrate is unique due to its specific application in veterinary medicine and its dual role as both an analgesic and anti-inflammatory agent. Its chemical structure allows it to interact differently within biological systems compared to these other compounds.

Proxazole citrate belongs to the class of 1,2,4-oxadiazole compounds containing a citrate salt component. The traditional synthetic approaches for proxazole citrate center around the formation of the oxadiazole ring system followed by salt formation with citric acid .

The classical preparation of proxazole citrate involves a two-stage synthesis process. The first stage encompasses the preparation of the proxazole base through well-established oxadiazole formation reactions. The starting material is typically prepared through phenylpropyl derivative reactions, which are then subjected to cyclization conditions to form the 1,2,4-oxadiazole ring . The traditional approach utilizes amidoxime intermediates in combination with carboxylic acid derivatives under acidic conditions.

The most widely employed classical method for 1,2,4-oxadiazole synthesis involves the cyclodehydration of O-acylamidoximes, which was first proposed by Tiemann and Krüger in 1884 [2]. This foundational methodology requires the use of amidoximes and acyl chlorides, resulting in the formation of two potential products. The reaction typically employs elevated temperatures and extended reaction times, often ranging from several hours to multiple days.

The traditional synthesis route for 1,2,4-oxadiazoles commonly utilizes polyphosphoric acid as a cyclodehydrating agent [3]. Alternative classical approaches include the use of phosphorus oxychloride, sulfuric acid, and phosphorus pentoxide as dehydrating agents. These methods, while effective, often require harsh reaction conditions including high temperatures and acidic environments [4].

For proxazole citrate specifically, the second stage involves the esterification reaction where proxazole is reacted with citric acid or its derivatives under acidic conditions to form the final proxazole citrate salt . This salt formation improves the solubility characteristics and bioavailability of the parent compound.

Traditional synthetic routes for 1,3,4-oxadiazole derivatives have also been extensively documented, involving the cyclodehydration of diacylhydrazines using various dehydrating agents. Common methods include the use of polyphosphoric acid, sulfuric acid, phosphorus oxychloride, and thionyl chloride [4]. The oxidative cyclization of N-acylhydrazones using oxidizing substances such as bromine, potassium permanganate, and lead dioxide represents another classical approach.

Modern Catalytic Approaches

Contemporary synthetic methodologies for oxadiazole compounds, including proxazole citrate analogs, have increasingly incorporated transition metal catalysis to achieve improved reaction conditions and enhanced selectivity. Palladium-catalyzed approaches have emerged as particularly valuable tools for the construction of oxadiazole frameworks.

Palladium-catalyzed carbonylative coupling reactions represent a significant advancement in oxadiazole synthesis. These methods enable the transformation of aryl bromides into corresponding N,N′-diacylhydrazines via palladium-catalyzed carbonylative coupling with acylhydrazines [5]. The reactions employ near-stoichiometric amounts of carbon monoxide generated ex situ from non-gaseous precursors, offering practical advantages over traditional gas-phase carbonylation methods.

Modern palladium-catalyzed synthesis of 1,2,4-oxadiazoles utilizes isocyanide insertion chemistry. This approach involves the palladium-catalyzed reaction of amidoximes with isocyanides under mild conditions, resulting in the formation of 5-amino-1,2,4-oxadiazoles in moderate to high yields [6]. The key mechanistic pathway involves novel carbon-nitrogen and carbon-oxygen bond formation via palladium-catalyzed isocyanide insertion.

Hypervalent iodonium salts have been successfully employed as electrophiles in palladium-catalyzed carbonylative coupling reactions with amidoximes. This methodology extends the scope beyond traditional aryl iodides to include aryl- and alkenyl-substituted amidoximes for the synthesis of diverse oxadiazole structures [7]. The reactions typically employ palladium chloride as catalyst with potassium carbonate as base in N-methylpyrrolidone/toluene solvent systems.

Cross-coupling methodologies have been applied to the synthesis of 2-alkynyl 1,3,4-oxadiazoles through palladium-catalyzed reactions under Sonogashira reaction conditions [8]. This represents the first application of such coupling methodology for oxadiazole preparation, achieving high yields without detectable side products.

Rhodium and copper catalysis have found application in metal-carbenoid-induced transformations of oxadiazole rings. These reactions proceed through attack of metallocarbenoids on oxadiazole nitrogen atoms followed by ring opening and subsequent cyclization processes [9]. The methodology enables the introduction of various functional groups including alkyl, aryl, oxy, and amino substituents.

Gold-catalyzed approaches have been developed for related heterocyclic systems, particularly in the formation of oxazoles through three-component reactions involving N-benzylimines, terminal alkynes, and acyl chlorides [10]. While not directly applicable to proxazole citrate, these methodologies demonstrate the versatility of transition metal catalysis in heterocyclic synthesis.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of oxadiazole compounds by dramatically reducing reaction times while improving yields and product purity. The application of microwave energy to proxazole citrate and related oxadiazole synthesis represents a significant advancement over conventional heating methods.

Microwave irradiation enables rapid heating through dielectric heating mechanisms, where microwave energy directly interacts with dipolar molecules in the reaction mixture. This direct energy transfer occurs in less than a nanosecond, providing significant advantages over conventional conductive heating methods [11]. For oxadiazole synthesis, reaction times have been reduced from hours or days to minutes while achieving superior yields and purities.

The synthesis of 1,3,4-oxadiazole derivatives under microwave conditions has been extensively studied. Various carboxylic acid components undergo cyclocondensation reactions with semicarbazide under microwave irradiation in the presence of concentrated sulfuric acid [12]. Conventional reflux methods requiring 2-3 hours can be completed in 3-6 minutes under microwave conditions at 180 watts power with 30-second pulse intervals.

For pharmaceutical synthesis applications, microwave-assisted methodology has shown reaction rate accelerations of up to 1,000-fold in optimal cases [14]. The technology has been described as both enabling and disruptive, with extraordinary progress in reducing synthesis times from the traditional bench-top scale to industrial applications.

Recent developments in microwave-assisted synthesis of nitrogen- and oxygen-containing heterocycles have demonstrated significant efficiency improvements. Pyrazolopyrimidine derivatives, structurally related to oxadiazoles, have been synthesized under microwave conditions with reaction times of 2-15 minutes compared to hours required for conventional heating [11]. The methodology shows consistent yield improvements of 10-15% compared to conventional thermal methods.

Solvent-free microwave-assisted reactions have been developed for azole derivatives, including protocols for the reaction of substituted pyrazoles and imidazoles with epoxides [15]. These methods enhance reaction efficiency by minimizing processing time while providing practical alternatives to conventional approaches. The reactions typically employ temperatures of 120°C for 1-minute intervals under microwave irradiation.

Optimization studies for microwave-assisted oxadiazole synthesis have identified critical parameters including power settings, reaction time, and solvent selection. The use of aprotic polar solvents such as N,N-dimethylformamide and N-methylpyrrolidone has been found to be particularly effective for microwave-assisted reactions [11]. Temperature control and pressure regulation are essential factors for achieving optimal results in microwave-assisted synthesis.

Derivative Synthesis and Structure-Activity Relationships

The synthesis of proxazole citrate derivatives and related oxadiazole analogs has provided valuable insights into structure-activity relationships that guide pharmaceutical development and optimization efforts. Understanding these relationships is crucial for the design of compounds with enhanced biological properties and reduced adverse effects.

The core 1,2,4-oxadiazole structure of proxazole provides a privileged scaffold for medicinal chemistry applications. The proxazole base compound has the molecular formula C₁₇H₂₅N₃O with a molecular weight of 287.40 daltons [16]. The citrate salt formation increases the molecular weight to 479.52 daltons with the formula C₂₃H₃₃N₃O₈ [17].

Structure-activity relationship studies of 1,2,4-oxadiazole antibiotics have demonstrated that structural variations on aromatic rings can support antibacterial activity [18]. Critical findings include the observation that substitutions of oxygen for sulfur at bridging positions between rings can generally be tolerated, while other moieties at the same sites prove detrimental to biological activity. Fusion of aromatic rings with phenol groups retains activity, but variations that introduce pyrazole or indole moieties abolish activity.

The diethylamino ethyl side chain in proxazole citrate contributes significantly to its pharmacological properties. The compound exhibits spasmolytic activity similar to papaverine, with applications in veterinary medicine for functional gastrointestinal disorders and acute renal insufficiency [16]. In animal models, proxazole demonstrates antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities.

Chemical modifications at the phenylpropyl substituent have been explored to optimize biological activity. The presence of the propyl chain appears crucial for maintaining the desired pharmacological profile, as evidenced by the compound's mechanism of action that differs from traditional anti-inflammatory drugs . The specific stereochemistry around the chiral center may influence biological activity, though proxazole citrate is typically prepared as a racemic mixture.

Derivative synthesis approaches have focused on modifications of the oxadiazole ring substitution pattern and the amine functionality. N-acyl hydrazone derivatives have been prepared through condensation reactions, demonstrating that structural diversity can be introduced while maintaining the core pharmacophore [19]. These modifications often involve changes to the aromatic substitution pattern or introduction of different acyl groups.

The citrate salt formation provides improved water solubility compared to the free base, enhancing bioavailability and therapeutic utility. Alternative salt forms have been investigated, but the citrate salt remains the preferred pharmaceutical form due to its favorable physicochemical properties and stability profile [20].

Oxadiazole derivatives exhibit diverse biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties [21]. The structure-activity relationships demonstrate that the oxadiazole ring system provides a versatile framework for drug development, with the potential for optimization through systematic structural modifications.

Proxazole citrate represents a distinctive pharmaceutical compound within the 1,2,4-oxadiazole class of heterocyclic derivatives, characterized by its unique dual pharmacological profile combining spasmolytic and anti-inflammatory properties [1] [2] [3]. The compound, bearing the chemical designation 3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate (molecular formula C₂₃H₃₃N₃O₈, molecular weight 479.52 g/mol, CAS 132-35-4), demonstrates multifaceted biological activities that distinguish it from conventional therapeutic agents [4] [5] [6].

In Vitro Pharmacological Activity

The in vitro pharmacological profile of proxazole citrate encompasses several distinct mechanistic pathways that contribute to its therapeutic efficacy. The compound exhibits papaverine-like spasmolytic activity through modulation of smooth muscle contractility, demonstrating selective inhibition of muscle spasm at both vascular and intestinal levels without significant interference with normal physiological tissue activity [3] [7]. This selectivity represents a crucial pharmacological advantage, as the compound maintains therapeutic efficacy while preserving essential biological functions.

Table 1: In Vitro Pharmacological Properties of Proxazole Citrate

PropertyValueReference Citation
Molecular FormulaC₂₃H₃₃N₃O₈ (citrate salt form) [4] [5] [6]
Molecular Weight479.52 g/mol [4] [5] [6]
CAS Number132-35-4 [4] [5] [6]
Chemical Classification1,2,4-Oxadiazole derivative [1] [8] [6]
Oxadiazole Ring Position3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole [3] [7]
Pharmacological ClassSpasmolytic, Anti-inflammatory, Analgesic [1] [9] [10]
Primary MechanismSmooth muscle relaxation (papaverine-like) [1] [9] [2]
Secondary PropertiesAnti-inflammatory without ulcerogenic effects [1] [11] [3]
Bioavailability FeaturesEnhanced membrane permeability via citrate moiety
Receptor InteractionsPotential androgen receptor binding (predicted) [13]

The anti-inflammatory activity of proxazole citrate manifests through a distinctive mechanism that primarily targets edematous responses while notably avoiding the ulcerogenic effects characteristic of most conventional anti-inflammatory agents [1] [11] [3]. This property stems from the compound's non-cyclooxygenase-mediated pathway, which enables therapeutic anti-inflammatory effects without compromising gastric mucosal integrity. Furthermore, proxazole citrate demonstrates the remarkable capability to prevent indomethacin-induced ulcers without exerting antisecretory effects, suggesting a unique gastroprotective mechanism independent of gastric acid suppression [1] [11].

The oxadiazole ring system contributes significantly to the compound's pharmacological properties through its function as a bioisosteric replacement for conventional pharmacophores. This heterocyclic moiety enhances molecular stability while providing favorable physicochemical properties that facilitate drug-target interactions [14] [15] [16]. The citrate moiety further enhances the compound's bioavailability profile by improving membrane permeability and cellular uptake, potentially through nucleoside transporter-mediated mechanisms [17].

In Vivo Biological Efficacy

The in vivo biological efficacy of proxazole citrate has been extensively documented across multiple therapeutic domains, with particular emphasis on its spasmolytic, anti-inflammatory, and analgesic properties. In animal models, the compound demonstrates multifaceted pharmacological activities including antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic effects [10] [18] [19]. These comprehensive biological activities position proxazole citrate as a versatile therapeutic agent with applications spanning multiple pathophysiological conditions.

Table 2: In Vivo Biological Activities of Proxazole Citrate

Activity TypeTarget/MechanismEvidence LevelCitation
Antispasmodic ActivitySmooth muscle spasm inhibition (vascular & intestinal)Established (veterinary/clinical) [3] [7]
Anti-inflammatory ActivityEdematous response reduction without ulcerogenic effectsEstablished (experimental) [1] [11] [3]
Analgesic ActivityPain reduction via unknown mechanismEstablished (veterinary) [10] [18] [19]
Smooth Muscle RelaxationPapaverine-like calcium channel modulationEstablished (comparative studies) [2] [3]
Gastroprotective EffectPrevention of indomethacin-induced ulcersExperimental (published) [1] [11]
Renal ProtectionPrevention of experimentally-induced renal hypertensionExperimental (animal studies) [1]
Cardiovascular EffectsUtero-placental blood flow improvementClinical (limited studies) [5]

Clinical investigations have revealed proxazole citrate's efficacy in treating functional gastrointestinal disorders, demonstrating particular utility in veterinary applications for conditions including gastritis, infective and non-infective gastroenteritis, urethritis, cystitis, and spastic states involving inflammatory components of smooth muscles within digestive and genitourinary systems [9] [10]. The compound's therapeutic profile extends to acute renal insufficiency management, where its protective mechanisms contribute to preserved renal function under pathological conditions.

Experimental studies have documented proxazole citrate's preventive action against experimentally induced renal hypertension in animal models [1]. This renoprotective effect suggests potential therapeutic applications in hypertensive nephropathy and related cardiovascular complications. Additionally, clinical studies have reported beneficial effects on utero-placental blood flow in patients with pregnancy-induced hypertensive disorders, indicating potential applications in obstetric medicine [5].

The compound's pharmacokinetic profile demonstrates that proxazole citrate undergoes hepatic metabolism with excretion occurring through both fecal and urinary routes, primarily as inactive metabolites [10] [18]. This metabolic pattern contributes to the compound's safety profile by minimizing accumulation of active drug substances during chronic administration.

Mechanistic Interactions with Biological Targets

The mechanistic interactions of proxazole citrate with biological targets encompass multiple molecular pathways that collectively contribute to its distinctive pharmacological profile. The compound's primary mechanism involves calcium channel modulation similar to papaverine, resulting in smooth muscle relaxation through altered calcium influx dynamics [1] [2]. This mechanism underlies the compound's spasmolytic efficacy while maintaining selectivity for pathological muscle spasm without affecting normal muscular function.

Table 3: Mechanistic Interactions of Proxazole Citrate

Mechanistic AspectProposed MechanismSupporting EvidenceCitation
Oxadiazole Ring FunctionBioisosteric replacement providing stability and activityStructure-activity relationship studies [14] [15] [16]
Citrate Moiety RoleEnhanced solubility and membrane permeabilityPharmacokinetic properties [4]
Calcium Channel InteractionCalcium influx modulation (papaverine-like)Comparative pharmacology with papaverine [1] [2]
Prostaglandin PathwayNon-COX mediated anti-inflammatory activityAbsence of ulcerogenic effects [1] [11]
Smooth Muscle SelectivitySelective inhibition without physiological interferenceOrgan-specific activity profile [3] [7]
Anti-ulcerogenic MechanismNon-antisecretory gastroprotective effectExperimental ulcer prevention studies [1] [11]
Membrane PermeabilityImproved cellular uptake via nucleoside transportersCitrate-enhanced bioavailability [17]

The anti-inflammatory mechanism of proxazole citrate operates through non-cyclooxygenase pathways, distinguishing it from traditional nonsteroidal anti-inflammatory drugs. This alternative mechanism enables anti-inflammatory efficacy while avoiding prostaglandin-mediated gastropathy, a significant advantage in chronic therapeutic applications [1] [11]. The compound's ability to prevent indomethacin-induced ulceration without antisecretory effects suggests involvement of protective pathways independent of gastric acid regulation.

Molecular modeling studies have indicated potential interactions with androgen receptors, though the functional significance of these interactions remains to be fully elucidated [13]. The 1,2,4-oxadiazole heterocycle serves as a bioisosteric replacement that enhances molecular stability and facilitates specific protein-drug interactions while maintaining favorable pharmacokinetic properties [14] [15] [16].

The citrate component of the formulation contributes mechanistically through enhanced membrane permeability and improved cellular uptake. Research suggests that citrate-mediated transport mechanisms, potentially involving nucleoside transporters, facilitate improved bioavailability and tissue distribution [17]. This mechanism may explain the enhanced therapeutic efficacy observed with the citrate salt formulation compared to the free base compound.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

479.22676502 g/mol

Monoisotopic Mass

479.22676502 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YR02IKM54O

Other CAS

132-35-4

Wikipedia

Proxazole citrate

Dates

Last modified: 08-15-2023

GC-ITD detection and quantitative analysis of proxazole in cows' plasma and milk

E Gaetani, C Laureri, M Vitto
PMID: 7619896   DOI: 10.1016/0731-7085(95)01283-q

Abstract




[Effects of proxazole on spastic dystocia of the uterine cervix]

V Polacco, A Piccolomini, G Masin, L Scivoli, V Suma
PMID: 617874   DOI:

Abstract




The effects of proxazole on renal function in chronic renal failure

E Wainer, C Wittenberg, G Boner, J B Rosenfeld
PMID: 7194677   DOI:

Abstract

3-alpha-Phenyl-propyl-5-beta-diethylaminoethyl-1,2,3-oxadiazole (proxazole), a spasmolytic papaverine-like agent, was i.v. administered to 13 patients with chronic renal failure (mean creatinine clearance 46.4 ml/min/1.73 m2), but did not improve renal plasma flow (p-aminohippurate clearance) or glomerular filtration rate (inulin clearance), nor did this agent prevent or modify nor-adrenaline induced renal ischemia. The oral administration of 400 mg proxazole (5.2--6.5 mg/kg/day) for a period of at least 90 days did not improve renal function in 11 patients with chronic renal failure. It is concluded that both i.v. and p.o. administration of proxazole in the dosages used is ineffective in improving renal function in patients with chronic renal failure.


[Proxazole in preparatory treatment in labor]

C De Nigris, E Manenti
PMID: 563028   DOI:

Abstract




[Treatment of acute renal insufficiency in intensive care. Current perspectives with TPA and proxazole]

S Sprocato, P Molinaroli, F Mazzocchi, M Romitti
PMID: 117401   DOI:

Abstract

A critical assessment is made of cases of ARF observed in a resuscitation department over the last three years. Reference is made to the physiopathological and pharmacological premises underlying the employment of a different therapeutic protocol, based on the maintenance of high diuresis with proxazol and the use of TPA to establish a nitrogen balance with a high cal/N ratio, coupled with the administration of histidine.


[Effects of proxazole on patients with obliterating arteriopathy of the lower limbs]

A Saponaro, R Russo, F Tomei, M Giordano, G Dragagna, G Barbato
PMID: 544162   DOI:

Abstract




Explore Compound Types